molecular formula C8H7ClO B045991 3'-Chloroacetophenone CAS No. 99-02-5

3'-Chloroacetophenone

Cat. No. B045991
CAS RN: 99-02-5
M. Wt: 154.59 g/mol
InChI Key: UUWJBXKHMMQDED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloroacetophenone derivatives often involves catalytic methods or specific reaction conditions to achieve high yields and selectivity. For instance, 3,4-bimethyl-2'-chloro-acetophenone can be synthesized through a Friedel-Crafts acylation reaction using metal-loaded catalysts. This process is influenced by factors such as the amount of catalyst, the ratio of raw materials, temperature, and reaction time, with optimal conditions leading to yields over 90% (Qin Jin-lan, 2009).

Molecular Structure Analysis

Investigations into the molecular structure of chloroacetophenone derivatives often employ spectroscopic techniques such as LC, IR spectrum, and X-ray crystallography. These methods enable the elucidation of the compound's conformation and stereochemistry, crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

Chloroacetophenone compounds participate in various chemical reactions, including aromatic C-H amination, which can yield arylamine products with high efficiency. Such reactions are significant for synthesizing N-alkyl-2-acylanilines, with potential applications in the development of new materials and chemicals (Ka-Ho Ng, Zhongyuan Zhou, Wing-Yiu Yu, 2013).

Scientific Research Applications

  • Biological Effects : Lakshmi (1962) found that Chloroacetophenone (CAP) interferes with chick embryo development, causing abnormalities in the brain and eye, and acts as a specific and irreversible -SH inhibitor (Lakshmi, 1962).

  • Chemical Synthesis : Procopiou et al. (2017) demonstrated that the Fries rearrangement of 3-chlorophenyl acetate yields 4-chloro-2-hydroxy-acetophenone, among other products, suggesting its utility in organic synthesis (Procopiou et al., 2017).

  • Physiological Impact : Berkley and Hazlett (1987) observed that exposure to 2-chloroacetophenone vapor causes rapid exocytosis in the mouse exorbital lacrimal gland (Berkley & Hazlett, 1987).

  • Pharmaceutical and Cosmetic Production : Cavinato et al. (1997) noted that hydrodechlorination of -chloroacetophenone to acetophenone is an efficient and environmentally friendly method with potential applications in the production of pharmaceuticals and cosmetics (Cavinato et al., 1997).

  • Forensic Science : Ferslew et al. (1986) presented a method to differentiate and identify 2-chloroacetophenone, aiding forensic investigations (Ferslew et al., 1986).

  • Environmental Monitoring : Manna et al. (1987) developed a method for detecting low ppm levels of o-chloroacetophenone in soil and vegetable substrates, which is crucial for environmental monitoring (Manna et al., 1987).

  • Allergic Reactions : Studies have shown that Chloroacetophenone can cause allergic contact dermatitis, which is a significant consideration for its use in tear gas (Leenutaphong & Goerz, 1989; Penneys et al., 1969).

  • Optical Material Research : Pegu et al. (2014) found that para-chloroacetophenone shows potential as a non-linear optical material (Pegu et al., 2014).

  • Synthetic Organic Chemistry : Plíštil et al. (2006) highlighted its role in the production of certain organic compounds via selective photoreactions (Plíštil et al., 2006).

  • Toxicology Studies : Melnick (1990) conducted toxicology and carcinogenesis studies of 2-Chloroacetophenone in rats and mice, highlighting its potential health hazards (Melnick, 1990).

  • Air Sampling and Analysis : Pacenti et al. (2009) developed a method for sampling and analyzing 2-Chloroacetophenone in air, which is valuable for law enforcement and civilian protection (Pacenti et al., 2009).

Safety And Hazards

3’-Chloroacetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

1-(3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJBXKHMMQDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059182
Record name Ethanone, 1-(3-chlorophenyl)-
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Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloroacetophenone

CAS RN

99-02-5
Record name 1-(3-Chlorophenyl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-chlorophenyl)-
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Record name Ethanone, 1-(3-chlorophenyl)-
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Record name Ethanone, 1-(3-chlorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-chloroacetophenone
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 36.7 mL (0.11 mole) of methylmagnesium bromide (3.0M in diethyl ether) is stirred, and a solution of 13.8 grams (0.10 mole) of 3-chlorobenzonitrile in 50 mL of dry tetrahydrofuran is added slowly dropwise. Upon completion of addition, the reaction mixture is warmed to reflux where it is stirred for about 18 hours. After this time the reaction mixture is cooled to ambient temperature, and about 40 mL of methanol is added dropwise. Upon completion of addition, the reaction mixture is stirred for two hours and then filtered. The filtrate is then stirred for about 18 hours with 35 grams of silica gel and 100 mL of water. The mixture is filtered, and the filtrate is diluted with ethyl acetate. The mixture is then washed with water, and the organic layer is dried with magnesium sulfate. The mixture is filtered, and the filtrate is concentrated under reduced pressure, yielding methyl 3-chlorophenyl ketone.
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
428
Citations
Z Fan, S Shan, WX Hu, DJ Xu - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
Crystals of the title compound, C14H11ClN4O4, were obtained from a condensation reaction of m-chloroacetophenone and 2,4-dinitrophenylhydrazine. The two benzene rings of the …
Number of citations: 6 scripts.iucr.org
S Shan, Z Fan, DJ Xu - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
… {systematic name [(1E)-1-aza-2-(3-chlorophenyl)prop-1-enyl](2,4,6-trinitrophenyl)amine}, C14H10ClN5O6, were obtained from a condensation reaction of 3-chloroacetophenone and 2,…
Number of citations: 4 scripts.iucr.org
H Jensen, K Daasbjerg - Acta Chemica Scandinavica, 1998 - researchgate.net
… the radical anion of 3-chloroacetophenone, k, the dimerization rate constant of the radical anion of 3-chloroacetophenone, 2k,,, and the standard potential of 3-chloroacetophenone, E, …
Number of citations: 28 www.researchgate.net
L Rajabi, C Courreges, J Montoya… - Letters in Applied …, 2005 - academic.oup.com
… Some compounds were highly toxic, such as 3‐chloroacetophenone, 3‐bromoacetophenone and CHAP, while some were similar to the DMSO‐exposed control, such as 3‐…
Number of citations: 54 academic.oup.com
FK Higson, DD Focht - Applied and Environmental Microbiology, 1990 - Am Soc Microbiol
… (44) 3'-Chloroacetophenone ............................................ Chlorocatechol ....................… 1.13 3'-Chloroacetophenone … Proposed pathway for the degradation of 3'-chloroacetophenone by strain …
Number of citations: 51 journals.asm.org
RE Cripps - Biochemical Journal, 1975 - portlandpress.com
1. An organism that utilizes acetophenone as sole source of carbon and energy was isolated in pure culture and tentatively identified as an Arthrobacter sp. 2. Cell-free extracts of the …
Number of citations: 88 portlandpress.com
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2014 - Elsevier
The standard (p ∘ = 0.1 MPa) molar enthalpies of formation of 2-chloroacetophenone and 2,4’-dichloroacetophenone, in the gaseous phase, at T = 298.15 K, were derived from the …
Number of citations: 7 www.sciencedirect.com
J Havel, W Reineke - Applied and environmental microbiology, 1993 - Am Soc Microbiol
A defined mixed culture, consisting of an Arthrobacter sp. and a Micrococcus sp. and able to grow with 4-chloroacetophenone as a sole source of carbon and energy, was isolated. 4-…
Number of citations: 42 journals.asm.org
A Carlin, N Gregory, J Simmons - Journal of Pharmaceutical and …, 1998 - Elsevier
… Glass vials (we used 20 ml scintillation vials), benzaldehyde, D-sorbitol (97%), 3-chloroacetophenone and benzalazine were obtained from Aldrich Chemical (Milwaukee, WI). …
Number of citations: 49 www.sciencedirect.com
DW Hansen Jr, JE Sinsheimer… - The Journal of Organic …, 1976 - ACS Publications
… The dehydration pathway is in direct competition with fragmentation of 1 to 3-chloroacetophenone (4) and 2-benzylpyridine (5). Exclusive thermal rearrangement of 1 to 4 and 5 is the …
Number of citations: 5 pubs.acs.org

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